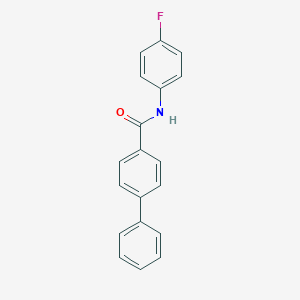

N-(4-fluorophenyl)-4-phenylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14FNO |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C19H14FNO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22) |

InChI Key |

HYVIQMOTXOGRJC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N 4 Fluorophenyl 4 Phenylbenzamide and Its Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of N-(4-fluorophenyl)-4-phenylbenzamide and its analogs primarily rely on the formation of the amide linkage through amidation and condensation reactions, or the construction of the biaryl system via coupling reactions.

Amidation and Condensation Reactions

Amidation reactions represent a direct and widely used approach for synthesizing benzamides. This typically involves the reaction of a carboxylic acid or its activated derivative with an amine. A common method is the condensation of a benzoic acid derivative with an aniline derivative, facilitated by a coupling agent.

For instance, the synthesis of N-arylbenzamides can be achieved with high efficiency through the reaction of a carboxylic acid and an amine in the presence of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). rsc.orgnih.govresearchgate.net One specific method involves the mechanochemical grinding of an equimolar mixture of the carboxylic acid, the aniline, and EDC·HCl, which can produce the desired amide in yields as high as 95%. rsc.org

Another established pathway is the reaction of an acyl chloride with an amine. For example, N-(2,4-difluorophenyl)-2-fluorobenzamide was synthesized with an 87% yield through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com Similarly, various N-(4-aminophenyl)-substituted benzamides are prepared by reacting acyl chlorides with p-nitroaniline, followed by the reduction of the nitro group. researchgate.net

The table below summarizes various coupling agents used in the synthesis of benzamide (B126) derivatives.

Table 1: Comparison of Coupling Reagents in Benzanilide Synthesis| Coupling Reagent | Reactants | Product Example | Yield | Reference |

|---|---|---|---|---|

| EDC·HCl | Benzoic acid, p-anisidine | N-(4-methoxyphenyl)benzamide | Quantitative | rsc.org |

| DCC | Benzoic acid, p-anisidine | N-(4-methoxyphenyl)benzamide | 87% | rsc.org |

| DIC | Benzoic acid, p-anisidine | N-(4-methoxyphenyl)benzamide | 88% | rsc.org |

| CDI | Benzoic acid, p-anisidine | N-(4-methoxyphenyl)benzamide | No reaction | rsc.org |

| DCC/HOBt | Carboxylic acid, 4-chloroaniline | N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | Not specified | researchgate.net |

| DIC/HOBt | 3-Amino-4-methoxybenzoic acid, various amines | N-phenylbenzamide derivatives | Not specified | nih.gov |

Coupling Reactions

The synthesis of the 4-phenylbenzamide backbone often requires C-C bond-forming coupling reactions, most notably the Suzuki-Miyaura cross-coupling. This reaction is effective for creating the biaryl linkage between two phenyl rings. A typical procedure involves reacting an aryl halide (e.g., 4-bromobenzaldehyde) with an arylboronic acid (e.g., benzeneboronic acid) in the presence of a palladium catalyst, such as palladium acetate with a phosphine ligand, and a base like sodium carbonate. orgsyn.org Once the 4-phenylbenzaldehyde core is synthesized, the amide can be formed in a subsequent step.

In other multi-step syntheses, the amide bond is formed first, followed by modifications. For example, precursors like 4-nitro-N-(4-nitrophenyl)benzamide can be synthesized from commercially available 4-nitroanilines and 4-nitrobenzoyl chlorides in good yields (65–96%). nih.govacs.org The nitro groups in this intermediate can then be reduced to amino groups via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, providing precursors for further derivatization. researchgate.netgoogle.com

Advanced Synthetic Approaches and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed. These include multicomponent reactions, the use of novel catalytic systems, and techniques to enhance reaction rates.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an atom-economical and efficient pathway to complex molecules in a single step. A one-pot, three-component reaction has been described for the synthesis of N-phenylbenzamide derivatives. nih.gov This strategy involves reacting phthalic anhydride, a substituted aniline (such as 4-fluoroaniline), and 2,3-diaminomaleonitrile in the presence of an acid. This approach provides the target compounds in high yields (80-85%) within a short reaction time of 2-4 hours. nih.gov

The choice of solvent was found to significantly impact the yield of this three-component reaction, as detailed in the table below.

Table 2: Solvent Effect on a Three-Component Synthesis of a Benzanilide Derivative

| Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Reflux | 3 | 80 | nih.gov |

| Methanol | Reflux | 4 | 80 | nih.gov |

| Dimethylformamide (DMF) | Reflux | 6 | 70 | nih.gov |

| Dimethyl sulfoxide (DMSO) | Reflux | 6 | 70 | nih.gov |

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent system is crucial for optimizing the synthesis of this compound. As mentioned, palladium complexes are essential for the Suzuki coupling to form the biphenyl (B1667301) group. orgsyn.org For the amidation step, in addition to standard coupling agents, novel catalytic systems have been explored. An efficient synthesis of amides from alcohols and azides has been reported using a bifunctional Au/DNA catalyst, highlighting the potential of advanced catalytic materials. rsc.org

Solvent choice can dramatically influence reaction outcomes. In the synthesis of bis(pyridine-2-carboxamidines), switching the solvent from a mixture of ethanol and acetonitrile (B52724) to dimethylformamide (DMF) greatly improved the yields. nih.gov Protic solvents like ethanol and methanol have been shown to provide higher yields compared to aprotic polar solvents like DMF and DMSO in certain multicomponent reactions for synthesizing N-phenylbenzamide derivatives. nih.gov In some cases, solvent-free conditions are employed, as seen in mechanochemical synthesis, where only a small amount of a liquid additive like nitromethane is used for liquid-assisted grinding (LAG). rsc.org

Reaction Efficiency Enhancement Techniques

Several techniques are employed to enhance the efficiency of synthetic reactions, reduce reaction times, and improve yields.

Mechanosynthesis: Liquid-assisted grinding (LAG) is a solvent-minimizing technique that has been successfully applied to amidation reactions. Grinding the reactants with a coupling agent like EDC·HCl for as little as 30 minutes can lead to yields exceeding 90%. rsc.org This method avoids the need for bulk solvents, simplifying purification and reducing waste.

Microwave Irradiation: The use of microwave heating can significantly shorten reaction times. For example, it has been used to accelerate the synthesis of bis(imidazolidin-2-imine) derivatives, reducing the time required from days at room temperature to just one hour. nih.gov

Ultrasonication: Sonication is another energy input method that can enhance reaction rates. A catalyst-free, one-pot, five-component reaction to synthesize pyrazolo-pyrido-pyrimidine-diones in water was achieved in 15-18 minutes with yields of 85-98% under ultrasonication. researchgate.net While not directly for the target compound, this demonstrates the power of sonication in complex organic syntheses.

Analytical Methods for Synthetic Validation

The structural integrity and purity of synthesized this compound and its derivatives are confirmed using a combination of spectroscopic and chromatographic techniques. These methods are essential for verifying the successful formation of the target compound and for identifying any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of the synthesized compounds.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Key signals include those corresponding to the aromatic protons on both the fluorophenyl and phenylbenzoyl rings, as well as the amide N-H proton. The coupling patterns and chemical shifts of the aromatic protons can confirm the substitution pattern of the rings. For instance, in the closely related compound N-(4-fluorophenyl)benzamide, the aromatic protons appear as multiplets in the range of 7.15-7.98 ppm, with the amide proton appearing as a singlet at approximately 10.31 ppm rsc.org.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of an N-(4-fluorophenyl)benzamide derivative would be expected to show distinct signals for the carbonyl carbon of the amide group, typically in the downfield region, as well as for the carbon atoms of the two aromatic rings. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to C-F coupling rsc.org.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compound, which serves to confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl group (around 1650 cm⁻¹), and C-F stretching.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the synthesis reaction and to get a preliminary assessment of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for determining the purity of the final compound and for quantitative analysis. The development of a validated RP-HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve good separation and resolution of the target compound from any impurities or starting materials.

The following table summarizes the expected analytical data for this compound, based on data for the closely related compound N-(4-fluorophenyl)benzamide rsc.org.

| Analytical Technique | Expected Data for a Related Compound (N-(4-fluorophenyl)benzamide) |

| ¹H NMR (400 MHz, d6-DMSO) | δ [ppm] = 10.31 (s, 1H, NH), 7.98 – 7.91 (m, 2H, Ar-H), 7.79 (m, 2H, Ar-H), 7.64 – 7.48 (m, 3H, Ar-H), 7.28 – 7.15 (m, 2H, Ar-H) |

| ¹³C NMR (100 MHz, d6-DMSO) | δ [ppm] = 165.5 (C=O), 159.1 (d, J=240.2 Hz, C-F), 135.5, 134.8, 131.6, 128.4, 127.6, 122.1 (d, J=7.6 Hz), 115.2 (d, J=22.3 Hz) |

| HRMS-MALDI (M+H)⁺ | Calculated for C₁₃H₁₁FNO: 216.0819; Found: 216.0822 |

Strategic Design and Synthesis of Analogues and Derivatives

The strategic design of analogues and derivatives of this compound is driven by the desire to explore structure-activity relationships (SAR) for various biological targets. The biphenyl-benzamide scaffold is a common motif in medicinal chemistry, and modifications to this core structure can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Design Strategies:

The design of new analogues often involves a rational, structure-based approach, particularly when the three-dimensional structure of the biological target is known. Computational methods, such as molecular dynamics simulations, can be used to predict how modifications to the lead compound will affect its binding to the target protein nih.govelsevierpure.com. Key design strategies include:

Modification of the Biphenyl Moiety: The substitution pattern on both phenyl rings of the biphenyl group can be altered to probe for additional binding interactions. Introducing various substituents (e.g., alkyl, alkoxy, halogen, cyano groups) at different positions can influence the compound's electronic properties, lipophilicity, and steric profile.

Modification of the Fluorophenyl Ring: The position and number of fluorine atoms on the aniline-derived ring can be varied. Additionally, other halogen atoms or small electron-withdrawing or electron-donating groups can be introduced to modulate the electronic character of this part of the molecule.

Alteration of the Amide Linker: While less common, the amide linker itself can be modified. For example, it could be replaced with a bioisostere to alter the compound's metabolic stability or hydrogen bonding capabilities.

Synthetic Methodologies for Analogues:

The synthesis of analogues and derivatives generally follows the same fundamental amide bond formation strategies used for the parent compound. The general synthetic route involves the coupling of a substituted 4-phenylbenzoic acid with a substituted aniline.

A common method for the synthesis of the 4-phenylbenzoic acid core is the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other in the presence of a palladium catalyst. This powerful cross-coupling reaction allows for the efficient construction of the biphenyl scaffold with a wide range of substituents.

The amide bond formation can be achieved through several methods:

Acyl Chloride Method: The substituted 4-phenylbenzoic acid can be converted to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-phenylbenzoyl chloride is then reacted with the appropriate substituted 4-fluoroaniline, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct nih.gov.

Carbodiimide Coupling Method: A substituted 4-phenylbenzoic acid can be coupled directly with a substituted 4-fluoroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) nih.govnih.gov. This method is generally milder than the acyl chloride approach.

Structure Activity Relationship Sar Studies and Rational Molecular Design for N 4 Fluorophenyl 4 Phenylbenzamide

Correlations between Structural Modifications and Bioactivity

Structure-activity relationship (SAR) studies on analogues of N-(4-fluorophenyl)-4-phenylbenzamide have provided critical insights into the features essential for bioactivity. The core structure consists of three key components that can be modified: the biphenyl (B1667301) moiety (Ring A/B), the central amide linker, and the N-phenyl ring (Ring C).

Modifications to these regions lead to significant changes in biological activity. For instance, in studies on related amide derivatives, the introduction of a piperazinyl group was found to be more effective against the HeLa cancer cell line compared to benzyl (B1604629) or phenethyl groups. nih.gov Furthermore, the nature of the substituent on the N-aryl ring can be critical. In one study of pyrrolidine (B122466) amide derivatives, small lipophilic substituents on the terminal phenyl group were found to be preferable for optimal potency as N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov

Research on a series of N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives demonstrated that substitutions on the appended thiazolidinone ring directly impacted anti-inflammatory and analgesic activity. researchgate.nethygeiajournal.com For example, compound 6l , featuring a para-methoxy and para-nitro substitution, showed the highest anti-inflammatory activity in the series, with 71.21% inhibition in a carrageenan-induced edema model. researchgate.net Similarly, a study on biphenyl-4-carboxamide derivatives revealed that compound 4h (N-(3-chlorophenyl)-2-(biphenyl-4-carboxamido)benzamide) was the most active against human liver cancer cells. bohrium.com These findings underscore the modular nature of the biphenyl carboxamide scaffold, where each component can be fine-tuned to optimize a specific biological effect.

Table 1: SAR Insights from Biphenyl Carboxamide Analogues

| Compound Class/Modification | Key Finding | Biological Activity | Reference |

|---|---|---|---|

| Amide Derivatives of Neocrotocembraneic Acid | Compound with a fluorophenyl group on a piperazine (B1678402) ring showed more potent inhibitory effects than those with methyl, phenyl, or nitrophenyl groups. | Anticancer (HeLa cells) | nih.gov |

| Pyrrolidine Amide Derivatives | Small lipophilic substituents on the terminal phenyl group were preferable for optimal potency. | NAAA Inhibition | nih.gov |

| Thiazolidinone-Biphenylcarboxamides | Compound 6l (with p-methoxy and p-nitro substitutions) was the most potent. | Anti-inflammatory | researchgate.net |

| Biphenyl-4-carboxamide Derivatives | Compound 4h (N-(3-chlorophenyl) derivative) was the most active. | Anticancer (HepG2 cells) | bohrium.com |

Influence of Fluorine Atom Substitution

The introduction of fluorine can block sites of metabolic oxidation, often leading to a longer plasma half-life. nih.gov This effect is highly desirable in drug design, as it can improve a compound's pharmacokinetic profile. Furthermore, the high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing its ability to participate in crucial binding interactions. researchgate.net

Studies on related biphenyl structures have quantified the impact of fluorine. In a series of biphenyl methylene (B1212753) imidazoles designed as CYP17 inhibitors, meta-fluoro substitution on an aromatic ring improved biological activity, whereas ortho-substitution was detrimental to potency. nih.gov Another study on biphenyl derivatives targeting E. coli FabH found that fluorine substitution significantly enhanced antibacterial activity. researchgate.net The derivative with two fluorine atoms (5D ) demonstrated superior potency compared to non-fluorinated or mono-fluorinated analogues, suggesting a synergistic contribution to its efficacy. researchgate.net This highlights that both the presence and the specific placement of fluorine atoms are critical determinants of bioactivity.

Table 2: Effect of Fluorination on the Bioactivity of Biphenyl Derivatives

| Compound | Substitution Pattern | Biological Target | Key Result | Reference |

|---|---|---|---|---|

| Biphenyl Methylene Imidazole (B134444) | meta-Fluoro | CYP17 | Improved inhibitory activity | nih.gov |

| Biphenyl Methylene Imidazole | ortho-Fluoro | CYP17 | Decreased potency | nih.gov |

| Biphenyl Derivative (5D) | Bis-Fluoro | E. coli FabH | Significantly enhanced antibacterial activity | researchgate.net |

Analysis of Intermolecular Interactions and Binding Modes

The therapeutic effect of a molecule like this compound is dictated by its ability to bind to a biological target, such as an enzyme or receptor. The binding is governed by a network of intermolecular interactions. The core structural elements of the compound—the amide linker, the biphenyl system, and the fluorophenyl ring—all play distinct roles in molecular recognition.

Amide Linker: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are often critical for anchoring the ligand within a protein's binding pocket.

Aromatic Rings: The biphenyl and fluorophenyl rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The biphenyl group, being large and hydrophobic, can occupy a significant portion of the binding site. researchgate.net

Fluorine Atom: The fluorine atom can participate in specific, albeit often weak, interactions such as C-F···H-C hydrogen bonds or multipolar interactions with charged or polar residues in the binding pocket. nih.gov

Molecular docking studies on related fluorinated biphenyl compounds have provided models for these interactions. For instance, docking of biphenyl methylene imidazole inhibitors into a CYP17 homology model suggested that the fluorine atom engages in multipolar interactions with key residues like Arg109, Lys231, and Glu305. nih.gov Similarly, docking studies of biphenyl-4-carboxamide derivatives against enzymes like acetylcholinesterase (AChE) and urease have helped rationalize their inhibitory activity by identifying high binding affinities and specific contacts within the active sites. bohrium.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For the biphenyl carboxamide class, a typical pharmacophore model would include key features derived from the structure of this compound. researchgate.netnih.gov Such a model might consist of:

One hydrogen bond donor (from the amide N-H).

One hydrogen bond acceptor (from the amide C=O).

Two distinct hydrophobic/aromatic centers (representing the biphenyl and fluorophenyl rings).

A study on biphenyl derivatives as aromatase inhibitors successfully developed a four-point pharmacophore with two hydrogen bond acceptors and two aromatic rings, which yielded a highly predictive 3D-QSAR model for designing new potent compounds. nih.gov

Strategies for optimizing the this compound scaffold could include:

Improving Potency and Selectivity: Synthesizing analogues with different substituents on both the biphenyl and fluorophenyl rings to probe for more effective interactions with the target. Replacing one or both phenyl rings with heterocycles is another common strategy to alter binding and physicochemical properties. nih.gov

Enhancing Pharmacokinetic Properties: Introducing fluorine atoms or other small groups can block metabolically vulnerable positions, thereby increasing the compound's half-life and bioavailability, as demonstrated in studies with related biphenyl inhibitors. nih.gov Structural simplification, which involves removing non-essential parts of the molecule, can also be used to reduce molecular weight and improve drug-likeness. nih.gov

This systematic, iterative cycle of design, synthesis, and testing is fundamental to transforming a promising lead compound into a viable drug candidate. youtube.com

Computational Chemistry and Theoretical Modeling of N 4 Fluorophenyl 4 Phenylbenzamide

Molecular Docking Investigations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For N-phenylbenzamide derivatives, this method has been instrumental in identifying and characterizing interactions with various biological targets, particularly protein kinases. nih.govscirp.org

Detailed research findings from docking studies on related N-phenylbenzamide scaffolds reveal that these compounds frequently target the ATP-binding site of kinases. scirp.org In the case of N-(4-fluorophenyl)-4-phenylbenzamide, the benzamide (B126) core acts as a scaffold that can form crucial hydrogen bonds with the hinge region of the kinase. The 4-phenyl group can occupy a hydrophobic pocket, while the N-(4-fluorophenyl) moiety can extend into another allosteric site. The fluorine atom, being highly electronegative, can form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the binding pocket, potentially enhancing binding affinity and selectivity.

Studies on similar imidazole-based N-phenylbenzamide derivatives have shown excellent binding affinities toward ABL1 kinase, with docking scores superior to the clinical drug nilotinib. nih.gov The interactions typically involve hydrogen bonds with key residues like Met318 and Thr315, and hydrophobic interactions within the kinase's active site. nih.gov These investigations underscore the potential of the N-phenylbenzamide framework as a privileged scaffold for designing potent kinase inhibitors. scirp.org

Table 1: Representative Molecular Docking Results for N-Phenylbenzamide Derivatives Against Protein Kinase Targets

| Target Protein | Ligand Type | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| ABL1 Kinase | Imidazole-N-phenylbenzamide | Met318, Thr315, Asp381 | -9.5 to -10.8 | nih.gov |

| ZAP70 Kinase | N-phenylbenzamide derivative | Met414, Asp473 | -8.5 to -9.2 | scirp.org |

| CDK9 Kinase | N-phenylbenzamide derivative | Cys106, Asp167 | -8.9 to -9.7 | scirp.org |

| Fungal Lanosterol 14α-demethylase | N-phenylbenzamide derivative | Tyr132, His377, Phe228 | Not specified | researchgate.net |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-target complex over time. These simulations provide a dynamic view of the interactions, revealing conformational changes in both the ligand and the protein. For N-phenylbenzamide derivatives, MD simulations have been used to validate docking poses and to calculate binding free energies. nih.govscirp.org

An MD simulation of an this compound-kinase complex would typically be run for tens to hundreds of nanoseconds. The stability of the complex is evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.

Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, offer a more quantitative measure of binding affinity. scirp.org For novel N-phenylbenzamide derivatives designed as protein kinase inhibitors, MMPBSA binding energies were evaluated for the most promising complexes from docking, confirming their potential as effective anticancer agents. scirp.org These simulations are crucial for confirming that the key interactions observed in static docking models, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For N-phenylbenzamide analogs, QSAR models have been developed to predict their efficacy as antimicrobial agents and H+/K+-ATPase inhibitors for antiulcer activity. nih.govigi-global.com

The development of a QSAR model for a series of this compound derivatives would involve calculating various molecular descriptors. These descriptors can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molar refractivity, shadow indices), hydrophobic (e.g., LogP), and topological. A statistical method, such as multiple linear regression (MLR), is then used to create an equation that links these descriptors to the observed biological activity (e.g., pIC50).

For instance, a QSAR study on N-phenylbenzamides as antibacterial agents revealed that for Gram-positive bacteria, electrostatic interactions are dominant, whereas for Gram-negative bacteria, hydrophobic and steric interactions are more critical. nih.gov Another study on quinazoline-based benzamides as antiulcer agents found that descriptors like the distribution coefficient (LogD) and shadow indices, which relate to the molecule's shape, were significant predictors of activity. igi-global.comresearchgate.net A generated model showed strong statistical quality with a correlation coefficient (r²) of 0.84. igi-global.comresearchgate.net

Table 2: Example of Descriptors Used in QSAR Models for Benzamide Derivatives

| Descriptor Type | Descriptor Name | Significance in Model | Potential Influence on Activity | Reference |

|---|---|---|---|---|

| Hydrophobic | LogD | Positive correlation | Increased lipophilicity may enhance membrane permeability | igi-global.com |

| Steric | Shadow_XZ | Positive correlation | Indicates the spatial arrangement of the molecule is important | igi-global.com |

| Electronic | Electrophilicity Index | Positive correlation | Suggests electrostatic interactions are key for binding | nih.gov |

| Physicochemical | Molar Refractivity | Positive correlation | Relates to the volume and polarizability of the molecule | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For N-phenylbenzamide and its derivatives, DFT calculations, often using the B3LYP functional, provide fundamental insights into their chemical reactivity and spectroscopic properties. arabjchem.orgmdpi.com

DFT is used to optimize the ground state geometry of this compound, predicting bond lengths and angles. arabjchem.org These calculations can reveal how substituents, such as the fluorine on the phenyl ring, affect the planarity and conformation of the molecule. arabjchem.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive.

Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. mdpi.com Natural Bond Orbital (NBO) analysis, another DFT-based method, can elucidate intramolecular interactions, such as hyperconjugation and charge transfer, which stabilize the molecule. mdpi.com For related sulfonamidobenzamides, NBO analysis revealed significant stabilization energies from intramolecular hydrogen bonding and charge delocalization. mdpi.com

Table 3: Key Parameters from DFT Calculations for N-Arylbenzamide Structures

| Parameter | Typical Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability | espublisher.com |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability | espublisher.com |

| HOMO-LUMO Gap | 3.3 to 4.5 eV | Relates to chemical reactivity and stability | espublisher.com |

| Dipole Moment | 2.0 to 5.0 Debye | Measures molecular polarity | researchgate.net |

| C=O Vibrational Frequency | ~1660-1720 cm⁻¹ | Corresponds to carbonyl stretch in IR spectrum | arabjchem.orgmdpi.com |

In Silico Virtual Screening and Predictive Profiling

Virtual screening is a powerful computational strategy for identifying promising lead compounds from large chemical libraries. For scaffolds like N-phenylbenzamide, both ligand-based and structure-based virtual screening approaches are utilized. scirp.org

Pharmacophore-based virtual screening involves creating a 3D model of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to search databases for molecules that match the pharmacophore. This approach has been used to identify potential inhibitors from libraries of N-phenylbenzamide analogs. researchgate.net

Structure-based virtual screening, which relies on molecular docking, has been used to screen N-phenylbenzamide derivatives against panels of protein kinases. scirp.org In one such study, 25 newly designed derivatives were docked against 102 different kinases to evaluate their potential as broad-spectrum or selective inhibitors. scirp.org The top hits from this initial screen are then subjected to more rigorous analysis, such as MD simulations and binding free energy calculations, to refine the predictions before undertaking costly chemical synthesis and biological testing. scirp.orgresearchgate.net

Computational Assessment of ADME and Drug-Likeness Parameters

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug discovery. In silico tools like SwissADME and pkCSM are widely used to assess the drug-likeness and pharmacokinetic profile of N-phenylbenzamide derivatives. nih.govresearchgate.net These tools calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure.

Key parameters include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and the number of hydrogen bond donors and acceptors.

For N-phenylbenzamide derivatives, ADME predictions have shown that these compounds generally possess favorable characteristics for drug development. nih.govresearchgate.net For example, studies on imidazole-based N-phenylbenzamides indicated that all new derivatives inhibited four major cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C9, CYP2D6, and CYP3A4), which is an important consideration for potential drug-drug interactions. nih.gov The computational assessment of these properties helps to prioritize compounds with a higher probability of success in later stages of clinical development.

Table 4: Predicted ADME and Drug-Likeness Properties for N-Phenylbenzamide Scaffolds

| Property | Parameter | Typical Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|---|

| Lipophilicity | LogP | 2.0 - 4.5 | Influences solubility and permeability | jonuns.com |

| Solubility | ESOL (LogS) | -3.0 to -5.0 | Predicts solubility in water | dergipark.org.tr |

| Pharmacokinetics | GI Absorption | High | Indicates good potential for oral bioavailability | researchgate.net |

| Pharmacokinetics | BBB Permeant | No/Low | Suggests limited central nervous system side effects | researchgate.net |

| Drug-Likeness | Lipinski's Rule | 0-1 violations | High probability of being an orally active drug | nih.govresearchgate.net |

| Metabolism | CYP Inhibition | Inhibitor of CYP1A2, 2C9, 2D6, 3A4 | Potential for drug-drug interactions | nih.gov |

Chemical Reactivity and Synthetic Transformations of N 4 Fluorophenyl 4 Phenylbenzamide

Oxidation Reactions and Products

While the core structure of N-(4-fluorophenyl)-4-phenylbenzamide is relatively stable to oxidation, specific reagents can target the amide N-H bond or, under more forcing conditions, the aromatic rings. Oxoammonium-catalyzed methods, for instance, are known to oxidize N-substituted amides to their corresponding imides scribd.comchemrxiv.orgorganic-chemistry.org. Anodic oxidation represents another pathway, which can lead to bond-cleavage and fragmentation depending on the conditions researchgate.net. The biphenyl (B1667301) group is generally robust, but strong oxidizing agents could potentially lead to hydroxylated or cleaved products, though this typically requires harsh conditions.

| Oxidation Method | Reagent/Condition | Potential Product(s) | Notes |

| N-H Oxidation | Oxoammonium salts (e.g., ketoABNO)/Terminal Oxidant | N-(4-fluorophenyl)-N-(4-phenylbenzoyl)imide | This reaction converts the secondary amide to an imide. |

| Anodic Oxidation | Electrochemical cell, Acetonitrile (B52724) | Fragmentation products | Can lead to cleavage of bonds adjacent to the nitrogen atom researchgate.net. |

| Aromatic Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, RuO₄) | Hydroxylated biphenyl/fluorophenyl derivatives, cleavage to carboxylic acids | Requires harsh conditions; generally low selectivity. |

Reduction Reactions and Derivatives

The reduction of this compound can proceed via several pathways, targeting either the amide bond or the aromatic systems. The amide can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LAH) youtube.com. The aromatic rings are more resistant to reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) may reduce the biphenyl system under high pressure and temperature, though this can also risk hydrodefluorination researchgate.net. A more selective method for reducing one of the aromatic rings is the Birch reduction, which uses an alkali metal in liquid ammonia with a proton source to yield a non-conjugated diene nsf.govrsc.orgwikipedia.orgmasterorganicchemistry.com. For biphenyl derivatives, the reduction typically occurs on the unsubstituted ring nsf.govrsc.org.

| Reduction Method | Reagent/Condition | Primary Product | Notes |

| Amide Reduction | 1. LiAlH₄ in THF 2. H₂O | N-(4-fluorophenyl)-[1,1'-biphenyl]-4-ylmethanamine | Reduces the carbonyl group of the amide to a methylene (B1212753) group. |

| Birch Reduction | Na or Li, NH₃ (l), EtOH | N-(4-fluorocyclohexa-1,4-dien-1-yl)-4-phenylbenzamide | Selectively reduces the fluorinated aromatic ring. |

| Catalytic Hydrogenation | H₂, Pd/C, High T/P | N-(cyclohexyl)-4-cyclohexylbenzamide | Reduces both aromatic rings and may cause C-F bond cleavage. |

Nucleophilic Aromatic Substitution Reactions

The fluorine atom on the phenyl ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C-F bond is enhanced by the electron-withdrawing effect of the para-substituted benzoyl group, which helps to stabilize the negatively charged Meisenheimer complex intermediate. This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a route to a diverse range of substituted derivatives nih.gov. This reaction is a powerful tool for modifying the aniline portion of the molecule.

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (NaOMe) | N-(4-methoxyphenyl)-4-phenylbenzamide |

| Amine | Dimethylamine (HNMe₂) | N-(4-(dimethylamino)phenyl)-4-phenylbenzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | N-(4-(phenylthio)phenyl)-4-phenylbenzamide |

| Hydroxide | Potassium hydroxide (KOH) | N-(4-hydroxyphenyl)-4-phenylbenzamide |

Hydrolytic Cleavage and Stability

The amide bond in this compound is susceptible to hydrolysis under either acidic or basic conditions, typically requiring heat rsc.orgresearchgate.netchemistrysteps.comumich.edumasterorganicchemistry.com. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water, ultimately yielding 4-phenylbenzoic acid and 4-fluoroanilinium ion chemistrysteps.commasterorganicchemistry.com. Under basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate that collapses to form 4-phenylbenzoate and 4-fluoroaniline researchgate.netchemistrysteps.com. The amide bond is generally stable at neutral pH and ambient temperature wikipedia.org. The C-F bond is highly stable and typically remains intact during amide hydrolysis.

| Condition | Reagents | Products | Mechanism |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 4-Phenylbenzoic acid + 4-Fluoroanilinium salt | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | 4-Phenylbenzoate salt + 4-Fluoroaniline | Nucleophilic attack of hydroxide followed by elimination of the amide anion. |

Coupling Reactions Beyond Initial Synthesis

While this compound lacks the typical halide or triflate leaving groups used in standard cross-coupling reactions, advanced synthetic methods can enable further functionalization. Palladium-catalyzed C–H activation, for example, can be used to form new C–C bonds directly on the aromatic rings, with the amide group potentially directing the reaction to the ortho positions of either ring rsc.orgmdpi.comacs.orgbeilstein-journals.orgnih.gov. Furthermore, recent developments in catalysis have demonstrated that the C–F bond itself can be activated for cross-coupling reactions, providing a pathway to substitute the fluorine atom with other functional groups under specific transition-metal-catalyzed or metal-free conditions nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net.

| Coupling Type | Catalyst/Reagent System | Potential Coupling Partner | Potential Product |

| C–H Arylation | Pd(OAc)₂, Ligand, Oxidant | Arylboronic acid | N-(4-fluorophenyl)-[1,1':2',1''-terphenyl]-4-carboxamide |

| C–F Amination | Ni-complex, Base | Secondary amine | N-(4-dialkylaminophenyl)-4-phenylbenzamide mdpi.com |

| C–F Arylation | Pd-catalyst, N-tosylhydrazone | Aryl N-tosylhydrazone | N-(biphenyl-4-yl)-4-phenylbenzamide rsc.org |

| C–F Amination (metal-free) | Silylboronate, KOtBu | Secondary amine | N-(4-dialkylaminophenyl)-4-phenylbenzamide nih.gov |

Polymerization Applications in Advanced Materials Chemistry

Derivatives of this compound are valuable monomers for the synthesis of high-performance aromatic polyamides (aramids). By incorporating additional reactive groups (e.g., an amino or carboxylic acid group), bifunctional monomers can be created. These monomers can then undergo polycondensation reactions to form robust polymers nih.govresearchgate.netresearchgate.netbtraindia.commdpi.comyonsei.ac.kr. The presence of the biphenyl unit imparts rigidity and thermal stability to the polymer backbone, while the fluorophenyl group can enhance solubility in organic solvents, improve optical transparency, and increase thermal stability nih.govmdpi.com. These properties make the resulting aramids suitable for applications in advanced electronics, aerospace, and filtration membranes where durability and performance under extreme conditions are required. The amide linkages in the polymer chains form strong hydrogen bonds, contributing to the material's high strength and stiffness wikipedia.org.

| Monomer 1 (Diacid Chloride) | Monomer 2 (Diamine) | Polymerization Method | Resulting Polymer |

| Biphenyl-4,4'-dicarbonyl dichloride | 4,4'-Diamino-3,3'-difluorobiphenyl | Low-temperature solution polycondensation | Fluorinated Aromatic Polyamide (Aramid) |

Advanced Research Methodologies and Analytical Techniques in Benzamide Studies

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, MS)

The precise determination of the chemical structure of a newly synthesized compound is paramount. Spectroscopic techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. For a compound like N-(4-fluorophenyl)-4-phenylbenzamide, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons and carbons in the two phenyl rings and the amide linkage.

| Parameter | N-(4-fluorophenyl)benzamide |

| ¹H NMR (Instrument) | Varian CFT-20 nih.gov |

| ¹³C NMR | Data available, specific values not detailed in the source. nih.gov |

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of a benzamide (B126) would be characterized by specific absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as vibrations from the aromatic rings. For this compound, a characteristic N-H stretch would be expected in the range of 3300-3500 cm⁻¹, and a strong C=O stretch between 1630 and 1680 cm⁻¹.

The following table presents characteristic IR absorption bands for a related compound, 4-Phenylbenzamide . nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) for 4-Phenylbenzamide |

| Amide N-H Stretch | Not specified in the provided search results. |

| Amide C=O Stretch | Not specified in the provided search results. |

| Aromatic C-H Stretch | Not specified in the provided search results. |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern can provide further structural information.

The table below shows the key mass spectrometry data for the related compound N-(4-fluorophenyl)benzamide . nih.gov

| Parameter | N-(4-fluorophenyl)benzamide |

| Molecular Weight | 215.22 g/mol nih.gov |

| Mass Spectrum (GC-MS) | Top peak at m/z 105 nih.gov |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Ensuring the purity of a synthesized compound is crucial for accurate biological testing. Chromatographic techniques are widely used for both the purification of compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. An isocratic or gradient elution method can be developed to separate the target compound from any impurities or starting materials. The retention time of the compound is a characteristic feature under specific chromatographic conditions. A study on the synthesis of N-phenylbenzamide derivatives developed an isocratic RP-HPLC method to monitor the reaction progress. researchgate.net For this compound, a similar method could be employed, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net

The following table outlines a hypothetical HPLC method for purity assessment, based on common practices for benzamide derivatives. researchgate.net

| Parameter | Exemplary HPLC Method |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Compound-specific |

Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system is chosen to achieve good separation between the product and other components of the reaction mixture. The spots on the TLC plate are visualized under UV light or by using a staining agent. In the synthesis of various N-phenylbenzamide derivatives, TLC is routinely used to monitor the reaction's completion. nih.gov

| Parameter | Typical TLC Setup |

| Stationary Phase | Silica gel plate |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV light (254 nm) |

| Rf Value | Compound and solvent system dependent |

In Vitro Biological Assay Development and Validation

To investigate the potential therapeutic effects of a compound like this compound, a variety of in vitro biological assays are employed. These assays are designed to measure the compound's activity against a specific biological target, such as an enzyme or a cell line.

The development of a robust in vitro assay involves several key steps, including the selection of an appropriate biological system, optimization of assay conditions, and validation of the assay's performance. For instance, in the evaluation of N-phenylbenzamide derivatives as potential antiviral agents against Enterovirus 71, a cytopathic effect (CPE) assay was used. nih.gov In this assay, the ability of the compounds to protect Vero cells from virus-induced cell death was measured. nih.gov The 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) are determined to assess the compound's potency and selectivity. nih.govmdpi.com

The table below summarizes key parameters for an in vitro antiviral assay, as demonstrated in the study of N-phenylbenzamide derivatives. nih.govmdpi.com

| Assay Parameter | Description | Example from N-phenylbenzamide studies |

| Cell Line | The host cells used for viral infection and compound testing. | Vero cells nih.govmdpi.com |

| Virus Strain | The specific strain of the virus being tested. | Enterovirus 71 (multiple strains) nih.govmdpi.com |

| Endpoint | The measurable outcome of the assay. | Cytopathic effect (CPE) nih.gov |

| IC₅₀ | The concentration of the compound that inhibits 50% of the viral activity. | Determined for various derivatives. nih.govmdpi.com |

| CC₅₀ | The concentration of the compound that causes 50% cytotoxicity to the host cells. | Determined for various derivatives. nih.govmdpi.com |

| Selectivity Index (SI) | The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound. | Calculated as CC₅₀/IC₅₀. nih.govmdpi.com |

Validation of the assay ensures its reliability and reproducibility. This typically involves assessing parameters such as accuracy, precision, linearity, and robustness.

Preclinical In Vivo Models for Efficacy Evaluation

Following promising in vitro results, the efficacy of a compound is evaluated in preclinical in vivo models. These models, typically involving laboratory animals, are designed to mimic human diseases and provide insights into the compound's therapeutic potential in a living organism.

The choice of the in vivo model depends on the therapeutic area of interest. For example, in the study of N-phenylbenzamide derivatives as antitrypanosomal agents, an acute mouse model of African trypanosomiasis was utilized. nih.govacs.org In such a model, mice are infected with the parasite, and the efficacy of the test compound in clearing the infection is evaluated. nih.govacs.org Key parameters measured in these studies include the reduction in parasitemia (the number of parasites in the blood) and the survival rate of the treated animals compared to a control group.

The table below outlines the key components of a preclinical in vivo model for an infectious disease, based on studies of N-phenylbenzamide derivatives. nih.govacs.org

| Model Component | Description | Example from N-phenylbenzamide studies |

| Animal Model | The species and strain of animal used. | Mouse nih.govacs.org |

| Disease Induction | The method used to induce the disease state. | Infection with Trypanosoma brucei nih.govacs.org |

| Treatment Group | Animals receiving the test compound. | Administered the N-phenylbenzamide derivative. nih.govacs.org |

| Control Group | Animals receiving a placebo or standard treatment. | Untreated or treated with a known drug. nih.gov |

| Efficacy Endpoints | Measurable outcomes to assess the compound's effectiveness. | Parasitemia levels, survival rate. nih.gov |

These preclinical studies are essential for determining the potential of a compound to be advanced into clinical trials in humans.

Conclusion and Future Research Directions for N 4 Fluorophenyl 4 Phenylbenzamide

Summary of Key Findings and Contributions

The chemical compound N-(4-fluorophenyl)-4-phenylbenzamide has been synthesized and characterized, with its fundamental properties documented in public chemical databases. nih.gov Its molecular structure and identity have been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. nih.gov The crystallographic structure of this compound has also been determined, providing precise data on its three-dimensional conformation. nih.gov

While direct biological studies on this compound are limited, research on structurally related N-phenylbenzamide derivatives has provided significant insights into the potential of this chemical scaffold. For instance, derivatives where the core N-phenylbenzamide structure is modified have shown notable biological activities. One study highlighted an imidazole-based N-phenylbenzamide derivative with a para-substituted fluorine atom as a potent anticancer agent against lung, cervical, and breast cancer cell lines. nih.gov This suggests that the N-(4-fluorophenyl) moiety can be a critical component for cytotoxic activity. nih.gov

Furthermore, the broader class of N-phenylbenzamides has been explored for various therapeutic applications. Derivatives have been investigated as antiparasitic agents, specifically targeting the kinetoplastid DNA of trypanosomatid parasites. nih.govacs.org Other studies have synthesized and evaluated N-phenylbenzamide derivatives as potential antiviral agents against Enterovirus 71 and as anticonvulsants. nih.govteras.ng These findings collectively underscore the versatility of the N-phenylbenzamide scaffold as a privileged structure in medicinal chemistry.

The primary contribution of the existing body of research is the establishment of this compound as a viable building block for the synthesis of more complex and biologically active molecules. The fluorine substitution, in particular, is a key feature, often introduced to enhance metabolic stability and binding affinity. nih.gov

Identification of Unexplored Research Avenues

A significant gap in the current scientific literature is the lack of comprehensive studies on the intrinsic biological activity of this compound itself. While its derivatives have been the focus of much research, the parent compound remains largely uncharacterized from a pharmacological perspective. This presents a primary and substantial unexplored research avenue.

Future investigations should aim to elucidate the baseline biological profile of this compound. This could include broad-spectrum screening against various cell lines and microbial strains to identify any inherent cytotoxic, antimicrobial, or other bioactivities. Such studies would determine if the core structure possesses any latent therapeutic potential that could be optimized through medicinal chemistry efforts.

Another area ripe for exploration is the compound's role as a potential inhibitor or modulator of specific enzymes or receptors. Given that some N-phenylbenzamide derivatives have shown activity against kinases and as DNA minor groove binders, it would be valuable to investigate whether this compound interacts with these or other biological targets. nih.govnih.govacs.org Computational docking and in vitro binding assays could be employed as initial steps in this direction.

The physical and chemical properties of this compound could also be further explored. For example, detailed studies on its solubility, permeability, and metabolic stability would provide crucial data for its potential development as a drug-like molecule or a chemical probe. Understanding its pharmacokinetic properties would be essential for any future in vivo studies.

Potential Applications in Medicinal Chemistry and Chemical Biology

The established synthetic accessibility of this compound and the demonstrated biological activities of its derivatives position it as a valuable scaffold for medicinal chemistry and chemical biology.

In medicinal chemistry, this compound can serve as a lead compound for the development of novel therapeutics. The existing research on its derivatives provides a strong rationale for its use in several key areas:

Anticancer Drug Discovery: The potent anticancer activity of a fluorinated imidazole-based N-phenylbenzamide derivative suggests that this compound could be a starting point for developing new oncology drugs. nih.gov Systematic modifications of the phenyl rings could lead to the discovery of compounds with improved potency and selectivity against specific cancer types.

Antiparasitic and Antiviral Agents: The success of N-phenylbenzamide derivatives in targeting kinetoplastid parasites and enteroviruses opens up the possibility of developing this compound-based agents for neglected tropical diseases and viral infections. nih.govacs.orgnih.gov The fluorine atom may enhance the metabolic stability of such compounds, a desirable property for drugs targeting persistent infections.

Central Nervous System (CNS) Agents: The investigation of N-phenylbenzamide derivatives as anticonvulsants indicates a potential for this scaffold to be adapted for neurological disorders. teras.ng Further derivatization of this compound could yield compounds with activity against other CNS targets.

In chemical biology, this compound and its derivatives can be developed as chemical probes to study biological processes. For example, fluorescently tagged versions could be synthesized to visualize their subcellular localization and interaction with biological targets. Biotinylated or photo-crosslinkable derivatives could be used to identify their binding partners within cells, thereby elucidating their mechanism of action.

The tables below provide a summary of the key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H10FNO | nih.gov |

| Molecular Weight | 215.22 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data Availability | Source |

|---|---|---|

| 1H NMR | Available | nih.gov |

| 13C NMR | Available | nih.gov |

| Infrared (IR) | Available | nih.gov |

| Mass Spectrometry (MS) | Available | nih.gov |

Table 3: Crystallographic Data of this compound

| Parameter | Value | Source |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.